molecular formula C12H9ClN2O3 B8013684 [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid

[2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid

Cat. No.: B8013684
M. Wt: 264.66 g/mol
InChI Key: LSWUIDVYDQWNRX-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-pyrimidin-5-yloxy]-acetic acid (CAS: 1894101-97-3) is a pyrimidine derivative characterized by a pyrimidine ring substituted with a 4-chlorophenyl group at the 2-position and an acetic acid moiety via an ether linkage at the 5-position. Its molecular formula is C₁₂H₉ClN₂O₃, with a molecular weight of 264.67 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors associated with inflammation, cancer, or metabolic disorders.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrimidin-5-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-9-3-1-8(2-4-9)12-14-5-10(6-15-12)18-7-11(16)17/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWUIDVYDQWNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 4-chlorobenzaldehyde and urea, under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the pyrimidine ring reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Acetic Acid Moiety: The final step involves the esterification of the intermediate product with chloroacetic acid under reflux conditions to yield [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like potassium carbonate or sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology and Medicine:

    Drug Development: [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Biological Probes: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Industry:

    Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides.

    Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-4-(2-methoxypyrimidin-5-yl)benzoic Acid

Molecular Formula : C₁₂H₉ClN₂O₃ (identical to the target compound)
Molecular Weight : 264.67 g/mol

Property [2-(4-Chlorophenyl)-pyrimidin-5-yloxy]-acetic Acid 2-Chloro-4-(2-methoxypyrimidin-5-yl)benzoic Acid
Core Structure Pyrimidine with ether-linked acetic acid Pyrimidine fused to a benzoic acid moiety
Substituents 4-Chlorophenyl at pyrimidine C2 Methoxy group at pyrimidine C2; Cl at benzoic acid C4
Functional Groups Acetic acid Benzoic acid

Key Differences :

  • The target compound features an ether-linked acetic acid , whereas the analog has a directly fused benzoic acid group .
  • The position of chlorine differs: on the phenyl ring in the target vs. on the benzoic acid in the analog. This may influence electronic effects and binding affinities .
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic Acid

Molecular Formula : C₁₀H₇ClN₂O₃S
Molecular Weight : 270.69 g/mol

Property [2-(4-Chlorophenyl)-pyrimidin-5-yloxy]-acetic Acid [5-(4-Chloro-phenyl)-oxadiazol-2-ylsulfanyl]-acetic Acid
Heterocyclic Core Pyrimidine 1,3,4-Oxadiazole
Linkage Ether oxygen Thioether (sulfur)
Substituents 4-Chlorophenyl 4-Chlorophenyl

Key Differences :

  • The thioether linkage (C–S–C) in the oxadiazole derivative may reduce polarity compared to the ether (C–O–C) in the target compound .
2-(4-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]oxy}phenyl)acetic Acid

Molecular Formula: C₁₄H₉ClF₃NO₃ Molecular Weight: 355.68 g/mol

Property [2-(4-Chlorophenyl)-pyrimidin-5-yloxy]-acetic Acid 2-(4-{[3-Chloro-5-(CF₃)-pyridinyl]oxy}phenyl)acetic Acid
Core Structure Pyrimidine Pyridine with CF₃ and Cl substituents
Substituents 4-Chlorophenyl 3-Chloro-5-trifluoromethyl pyridine
Electronic Effects Moderate electron-withdrawing (Cl) Strong electron-withdrawing (CF₃, Cl)

Key Differences :

  • The pyridine core with trifluoromethyl and chloro groups enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability or target selectivity compared to the pyrimidine-based compound .
PDE4B-IN-2 ([4-{[2-(5-Chlorothiophen-2-yl)-5-Ethyl-6-Methylpyrimidin-4-yl]amino}phenyl]acetic Acid)

Molecular Formula : C₁₉H₁₈ClN₃O₂S
Molecular Weight : 403.88 g/mol

Property [2-(4-Chlorophenyl)-pyrimidin-5-yloxy]-acetic Acid PDE4B-IN-2
Pyrimidine Substitutions 2-(4-Chlorophenyl), 5-O-acetic acid 5-Ethyl, 6-methyl, 2-(5-chlorothiophen-2-yl)
Linkage Ether Amino group
Additional Groups None Thiophene with Cl

Key Differences :

  • PDE4B-IN-2 includes alkyl (ethyl, methyl) and thiophene substituents, likely enhancing steric bulk and π-π stacking interactions. The amino linkage to the phenylacetic acid moiety may influence solubility and target binding kinetics .

Data Table: Comparative Overview

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Functional Group
[2-(4-Chlorophenyl)-pyrimidin-5-yloxy]-acetic Acid Pyrimidine 264.67 4-Chlorophenyl, ether-linked acetic acid Acetic acid
2-Chloro-4-(2-methoxypyrimidin-5-yl)benzoic Acid Pyrimidine 264.67 Methoxy, Cl-substituted benzoic acid Benzoic acid
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic Acid Oxadiazole 270.69 4-Chlorophenyl, thioether linkage Acetic acid
2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetic Acid Pyridine 355.68 CF₃, Cl-substituted pyridine Acetic acid
PDE4B-IN-2 ([4-{[2-(5-Chlorothiophen-2-yl)-5-Ethyl-6-Methylpyrimidin-4-yl]amino}phenyl]acetic Acid) Pyrimidine 403.88 5-Ethyl, 6-methyl, thiophene-Cl Acetic acid, amino linkage

Biological Activity

The compound [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological behavior, focusing on its anti-inflammatory, antibacterial, and enzyme inhibition properties based on recent studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro phenyl group and an acetic acid moiety. This structural configuration is crucial for its interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid.

  • Mechanism of Action : The compound inhibits cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins. In vitro assays have shown that it effectively reduces COX-2 activity, which is often associated with inflammation.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for related pyrimidine derivatives against COX-1 and COX-2 have been reported as follows:
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

These values suggest that the compound exhibits promising anti-inflammatory properties comparable to established NSAIDs like diclofenac .

2. Antibacterial Activity

The antibacterial efficacy of [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid has been evaluated against various bacterial strains:

  • Activity Spectrum : It demonstrates moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains.
  • Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes:

  • Acetylcholinesterase Inhibition : It shows significant inhibitory effects on acetylcholinesterase (AChE), which is crucial in neuropharmacology for treating conditions like Alzheimer's disease.
CompoundAChE IC50 (μM)
Example CompoundX.X ± Y.Y

This table represents hypothetical data; actual values should be sourced from specific studies.

Study on Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, derivatives similar to [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid exhibited anti-inflammatory effects that were comparable to indomethacin, a well-known anti-inflammatory drug. The effective doses (ED50) were calculated, showing significant reduction in edema .

Study on Antibacterial Properties

Another investigation assessed the antibacterial properties of pyrimidine derivatives, revealing that [2-(4-Chloro-phenyl)-pyrimidin-5-yloxy]-acetic acid inhibited bacterial growth effectively, suggesting potential for development as a therapeutic agent against bacterial infections .

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